7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
- This compound is a complex heterocyclic structure with a diazepine ring system.
- Its IUPAC name is 7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
- It combines features of both benzodiazepines and dibenzodiazepines.
- The presence of chloro, methoxy, and phenyl groups contributes to its diverse properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and functional group transformations.
Reaction Conditions: Specific conditions vary based on the synthetic route, but common reagents include chlorinating agents, phenyl Grignard reagents, and methylation agents.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: For oxidation, consider reagents like KMnO₄ or H₂O₂. Reduction can be achieved using LiAlH₄. Substitution reactions involve nucleophiles.
Major Products: These reactions yield derivatives with modified functional groups, impacting biological activity.
Scientific Research Applications
Medicine: Its diazepine core resembles benzodiazepines, which are used as anxiolytics and sedatives.
Chemistry: Researchers study its reactivity and design related compounds.
Biology: Investigating its interactions with receptors sheds light on its pharmacological effects.
Industry: Limited industrial applications, but it inspires drug discovery efforts.
Mechanism of Action
Targets: Likely interacts with GABA receptors due to its structural similarity to benzodiazepines.
Pathways: Enhances GABAergic neurotransmission, leading to sedation and anxiolysis.
Comparison with Similar Compounds
Similar Compounds: Consider (CAS: 623-12-1) and (CAS: 315234-03-8).
Uniqueness: Its fused diazepine ring system sets it apart from other related compounds.
Properties
Molecular Formula |
C26H22Cl2N2O2 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-chloro-9-(4-chlorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-32-20-9-4-16(5-10-20)26-25-23(29-22-14-19(28)8-11-21(22)30-26)12-17(13-24(25)31)15-2-6-18(27)7-3-15/h2-11,14,17,26,29-30H,12-13H2,1H3 |
InChI Key |
CSVPCYJRCVRJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=C(N2)C=CC(=C5)Cl |
Origin of Product |
United States |
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